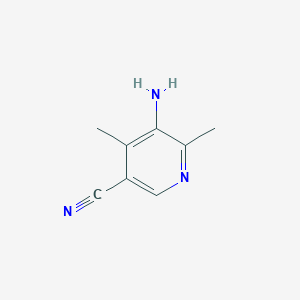

5-Amino-4,6-dimethyl-nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-7(3-9)4-11-6(2)8(5)10/h4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKOOEDXDWXHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289565 | |

| Record name | 5-Amino-4,6-dimethyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40548-90-1 | |

| Record name | NSC61970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4,6-dimethyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 5 Amino 4,6 Dimethyl Nicotinonitrile

Precursor Identification and Starting Materials

The construction of the 5-Amino-4,6-dimethyl-nicotinonitrile scaffold typically relies on the principles of multicomponent reactions where the core structure is assembled from simple, readily available precursors. The key starting materials are selected to provide the necessary carbon and nitrogen atoms for the pyridine (B92270) ring and its substituents.

Common precursors for the synthesis of related 2-aminopyridine-3-carbonitrile derivatives include:

An active methylene (B1212753) nitrile: Malononitrile (B47326) is the most common precursor, providing the C3 (with its nitrile group) and C2 (with its amino group) of the final pyridine ring.

A 1,3-dicarbonyl compound or its equivalent: For the target compound, acetylacetone (B45752) (pentane-2,4-dione) is the ideal precursor, supplying the C4 and C6 atoms along with their respective methyl groups, and the C5 atom.

An ammonia (B1221849) source: Ammonium (B1175870) acetate (B1210297) is frequently used to provide the nitrogen atom (N1) for the pyridine ring. It also often acts as a catalyst. scispace.com

Aldehydes and Ketones: In many multi-component syntheses of analogous structures, various aldehydes and ketones are used to introduce diversity at the 4- and 6-positions of the pyridine ring. scispace.comnih.gov For the specific synthesis of the title compound, the intramolecular nature of acetylacetone serves this purpose.

These starting materials are brought together in a condensation reaction that leads to the formation of the substituted nicotinonitrile ring system.

| Precursor | Chemical Name | Role in Final Structure |

|---|---|---|

| 1,3-Dicarbonyl Compound | Acetylacetone (Pentane-2,4-dione) | Provides C4, C5, C6 and the two methyl groups |

| Active Methylene Nitrile | Malononitrile | Provides C2, C3, the amino group, and the nitrile group |

| Nitrogen Source | Ammonium Acetate | Provides the ring nitrogen atom (N1) |

Multi-Step Synthesis Approaches

The synthesis of this compound can be achieved through various multi-step methodologies, which can be broadly categorized into one-pot multi-component reactions and more traditional stepwise sequences.

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.gov This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. nih.gov MCRs are particularly advantageous due to their high atom economy, experimental simplicity, and often high product yields. nih.govscispace.com

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, such as the target compound, is frequently accomplished via a one-pot condensation of an aldehyde or ketone, malononitrile, and an ammonia source, often catalyzed by a Lewis acid or a base. scispace.comscispace.com In a typical procedure, acetylacetone, malononitrile, and ammonium acetate would be heated in a suitable solvent or under solvent-free conditions to yield this compound. scispace.com

| Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aromatic Aldehydes, Malononitrile, Acetophenone, Ammonium Acetate | Cobalt(II) nitrate (B79036) hexahydrate, 100°C, Solvent-free | Operational simplicity, no column chromatography needed | scispace.com |

| Aromatic Aldehydes, Malononitrile, Primary Amines | Fusion condition, no catalyst, no solvent | High yields, broad substrate scope, catalyst-free | scispace.com |

| Aldehydes, Malononitrile, 3-Cyanoacetyl indole, Triethylamine | Triethylamine, DMF, 120°C | Efficient synthesis of complex tetrazolopyrimidines | mdpi.com |

While one-pot reactions are highly efficient, stepwise syntheses offer better control over the reaction pathway and can be advantageous when dealing with complex substrates or when purification of intermediates is necessary. A plausible stepwise route to this compound involves the initial formation of an intermediate, followed by cyclization.

A common strategy in the synthesis of related heterocyclic systems involves the initial condensation of the 1,3-dicarbonyl compound (acetylacetone) with the active methylene nitrile (malononitrile) to form a Knoevenagel condensation product. This activated intermediate, a dicyanovinyl derivative, is then reacted with an ammonia source in a subsequent step to induce cyclization and aromatization, yielding the final pyridine ring.

Another well-established stepwise method is the Biginelli-inspired reaction, which involves a sequence of condensation, nucleophilic addition, and cyclization to form the heterocyclic core. nih.gov Although classically used for dihydropyrimidinones, the principles can be adapted for pyridine synthesis. For instance, the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary amines under reflux conditions has been used to produce 6-amino-5-cyano-pyrimidinone structures in a controlled, stepwise manner. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical and chemical synthesis, aiming to reduce environmental impact and improve sustainability. mdpi.comrasayanjournal.co.in These principles have been successfully applied to the synthesis of nicotinonitrile derivatives through methods such as solvent-free reactions and microwave-assisted synthesis.

Conducting reactions under solvent-free or "neat" conditions is a core principle of green chemistry, as it eliminates solvent waste, reduces environmental pollution, and can simplify product purification. mdpi.comresearchgate.net The synthesis of 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives has been successfully achieved via one-pot multicomponent condensation reactions under fusion conditions without any solvent or catalyst. scispace.com This approach often involves simply heating a mixture of the reactants. ias.ac.in Another technique, known as the "Grindstone Chemistry Technique," utilizes mechanical grinding of solid reactants, sometimes with a catalytic amount of a solid acid, to promote the reaction. rasayanjournal.co.in These solventless methods have been shown to produce high yields of the desired products efficiently. scispace.commdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.comrsc.org Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes), increase product yields, and improve product purity by minimizing the formation of by-products. rsc.orgresearchgate.net The heating mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture, is rapid and efficient. semanticscholar.org

This technology has been widely applied to the synthesis of nitrogen-containing heterocycles, including aminonicotinonitrile analogs. mdpi.com The one-pot, multi-component synthesis of these compounds is particularly well-suited for microwave assistance, as the rapid heating can effectively drive the condensation and cyclization reactions to completion in a fraction of the time required by conventional methods. nih.govmdpi.com

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reactants are mixed and heated without a solvent, or ground together mechanically. | Reduces waste, simplifies purification, environmentally friendly. | scispace.comrasayanjournal.co.inias.ac.in |

| Microwave-Assisted Synthesis | Microwave energy is used as the heating source instead of conventional methods. | Drastically shortened reaction times, higher yields, increased product purity. | mdpi.commdpi.comrsc.org |

An article on the synthetic methodologies for This compound cannot be generated at this time. Despite a thorough search of available scientific literature, specific research detailing the ultrasonic irradiation, catalytic methods, and purification techniques exclusively for this compound could not be located.

The provided outline requires a detailed and scientifically accurate account of these specific synthetic pathways. However, the current body of published research focuses on structurally similar but distinct molecules, such as 2-amino-4,6-diphenylnicotinonitriles and various pyrazole (B372694) or pyrimidine (B1678525) derivatives. Extrapolating from these related compounds would not meet the stringent requirements for accuracy and exclusive focus on this compound as mandated by the instructions.

To provide a thorough and accurate article, information directly pertaining to the synthesis and purification of this compound is necessary. Without such specific data, generating an article that adheres to the provided outline and quality standards is not possible.

Chemical Reactivity and Derivatization of 5 Amino 4,6 Dimethyl Nicotinonitrile

Overview of Reaction Types

5-Amino-4,6-dimethyl-nicotinonitrile is a polysubstituted pyridine (B92270) derivative featuring several reactive functional groups: a nucleophilic amino group, an electrophilic cyano group, and a pyridine ring with methyl substituents. This arrangement of functional groups allows for a diverse range of chemical transformations. The reactivity is primarily dictated by the interplay between the electron-donating amino group and the electron-withdrawing cyano group on the pyridine core. The amino group enhances the nucleophilicity of the pyridine ring, particularly at the ortho and para positions, while also serving as a site for condensation and cyclization reactions. The cyano group can undergo reduction or participate in cyclization pathways. Furthermore, the amino group can be converted into other functional groups, such as halides via diazonium salt intermediates, which then opens up pathways for nucleophilic aromatic substitution reactions.

Oxidation Reactions

Specific literature detailing the oxidation of this compound is not extensively available. However, based on the reactivity of related compounds like nicotinonitrile, oxidation is expected to occur at the pyridine ring's nitrogen atom. Treatment of nicotinonitriles with oxidizing agents such as hydrogen peroxide can yield the corresponding N-oxide. wikipedia.org This transformation converts the pyridine into a pyridine N-oxide, which can alter the electronic properties of the ring and influence its reactivity in subsequent reactions. Under more aggressive oxidation conditions, degradation of the substituents or the ring itself could occur, though such transformations are generally less controlled and synthetically useful.

Reduction Reactions

The cyano group of this compound is readily susceptible to reduction to a primary amine. This transformation is a common and reliable method for synthesizing aminomethylpyridines. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions. youtube.comyoutube.com Strong reducing agents like lithium aluminum hydride (LAH) are highly effective, while catalytic hydrogenation offers an alternative, often milder, approach. youtube.com Other chemical reducing systems, such as diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of both aliphatic and aromatic nitriles to primary amines. nih.govorganic-chemistry.org

Table 1: Common Reagents for the Reduction of the Nitrile Group

| Reagent/System | Product | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 5-Amino-3-(aminomethyl)-4,6-dimethylpyridine | Anhydrous ether or THF | youtube.comyoutube.com |

| Catalytic Hydrogenation (H₂/Catalyst) | 5-Amino-3-(aminomethyl)-4,6-dimethylpyridine | Catalysts like Raney Nickel, Palladium, or Platinum | youtube.com |

| Diisopropylaminoborane/LiBH₄ (cat.) | 5-Amino-3-(aminomethyl)-4,6-dimethylpyridine | THF, ambient or reflux temperatures | nih.gov |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly when they are rendered electron-deficient by electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org For SNAr to occur, a good leaving group, such as a halide, must be present on the ring.

The parent compound, this compound, is not a suitable substrate for direct SNAr because it lacks an appropriate leaving group. The amino group is a very poor leaving group. However, halo-substituted derivatives of this compound are excellent precursors for SNAr reactions. nih.gov The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom activates the ring towards nucleophilic attack, facilitating the displacement of a halide at positions ortho or para to these activating features. wikipedia.org The transformations of these halo-intermediates are discussed in detail in section 3.1.6.

Condensation Reactions

The primary amino group at the C-5 position of this compound is a potent nucleophile that readily participates in condensation reactions with various carbonyl-containing compounds. These reactions are fundamental for building more complex molecular architectures. For instance, reaction with aldehydes or ketones typically yields the corresponding Schiff base (imine) intermediate. These imines can be stable, isolable compounds or can serve as reactive intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions.

In reactions with 1,3-dicarbonyl compounds or their equivalents, the amino group can act as one part of a binucleophile (in conjunction with an activated carbon position or the nitrile group) to form new heterocyclic rings. This strategy is widely employed in the synthesis of fused ring systems. The initial condensation at the amino group is often the first step in a sequence leading to annulated pyridines. nih.gov

Cyclization Reactions

The ortho-disposed amino and cyano groups make this compound an exceptionally versatile precursor for the synthesis of fused heterocyclic systems. This "o-aminonitrile" moiety is a classic synthon for constructing a variety of annulated pyridines, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.

Synthesis of Fused Pyrimidines (Pyrido[2,3-d]pyrimidines) The reaction of o-aminonitriles with single-carbon electrophiles provides a direct route to the pyrido[2,3-d]pyrimidine (B1209978) core structure. jocpr.com For example, heating with formamide (B127407) or triethyl orthoformate can provide the 4-aminopyrido[2,3-d]pyrimidine. Acylation of the amino group with acid chlorides or anhydrides, followed by intramolecular cyclization, is another common strategy that leads to 4-oxo or other substituted derivatives. rsc.org These reactions showcase the utility of the aminonitrile precursor in constructing complex, biologically relevant scaffolds. nih.govnih.gov

Table 2: Reagents for Pyrido[2,3-d]pyrimidine Synthesis from o-Aminonitriles

| Reagent | Intermediate/Conditions | Fused Ring Product Type | Reference |

|---|---|---|---|

| Formamide or Triethyl orthoformate | Heating | 4-Aminopyrido[2,3-d]pyrimidines | rsc.org |

| Acid Chlorides (e.g., Benzoyl chloride) | Acylation followed by base- or heat-induced cyclization | 4-Oxo-2-aryl-pyrido[2,3-d]pyrimidines | rsc.org |

| Isothiocyanates | Formation of thiourea (B124793) followed by cyclization | 4-Amino-2-thioxo-pyrido[2,3-d]pyrimidines | |

| Carbon Disulfide | Thioacylation and cyclization | 2,4-Dithioxo-pyrido[2,3-d]pyrimidines | rsc.org |

Synthesis of Fused Pyrazoles (Pyrazolo[3,4-b]pyridines) While the direct synthesis of pyrazolo[3,4-b]pyridines from 5-aminonicotinonitriles is less common than the reverse approach (building a pyridine onto a pyrazole), it is mechanistically feasible. nih.gov A key transformation would involve converting the amino group into a hydrazine (B178648) moiety. This could potentially be achieved through diazotization followed by reduction. The resulting hydrazinonicotinonitrile could then undergo intramolecular cyclization or react with a suitable electrophile to close the pyrazole (B372694) ring. More commonly, related structures are built via multicomponent reactions where a 5-aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound or malononitrile (B47326) condense to form the pyrazolo[3,4-b]pyridine core. researchgate.netresearchgate.netnih.gov

Halo-Substituted Nicotinonitrile Intermediates and their Transformations

The conversion of the amino group of this compound into a halogen atom creates a highly valuable intermediate for further derivatization, primarily through nucleophilic aromatic substitution (SNAr).

Formation of Halo-Substituted Intermediates The classic method for converting an aromatic amino group into a halide is the Sandmeyer reaction. nih.gov This two-step process involves the initial diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. Subsequent treatment of this unstable intermediate with a copper(I) halide (e.g., CuCl or CuBr) results in the replacement of the diazonium group with the corresponding halogen. researchgate.netnih.gov This provides access to compounds like 5-chloro- or 5-bromo-4,6-dimethyl-nicotinonitrile. Other methods, such as using phosphoryl chloride, can be employed to synthesize dichlorinated derivatives like 2,5-dichloro-4,6-dimethylnicotinonitrile (B45833) from hydroxylated precursors. chemicalbook.com

Transformations of Halo-Intermediates via SNAr Once formed, the halo-substituted nicotinonitrile is an excellent substrate for SNAr reactions. The halogen acts as a good leaving group, and its displacement by a wide range of nucleophiles allows for the introduction of diverse functionalities onto the pyridine ring. The regioselectivity of these reactions is high, with the nucleophile replacing the halogen atom. The reaction of 4-methyl-2,6-dichloronicotinonitrile with the malononitrile dimer, for example, shows regioselective substitution of the chlorine atom at the 6-position, highlighting the influence of steric and electronic factors on reactivity. researchgate.net

Table 3: Representative SNAr Reactions of a Hypothetical 5-Halo-4,6-dimethyl-nicotinonitrile

| Nucleophile | Reagent Example | Product Structure | Reference |

|---|---|---|---|

| Amine | Ammonia (B1221849), Alkylamines, Anilines | 5-Amino/Alkylamino/Arylamino-4,6-dimethyl-nicotinonitrile | researchgate.net |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Methoxy-4,6-dimethyl-nicotinonitrile | wikipedia.org |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-4,6-dimethyl-nicotinonitrile | wikipedia.org |

| Cyanide | Potassium Cyanide (KCN) | 4,6-Dimethylpyridine-3,5-dicarbonitrile | |

| Azide | Sodium Azide (NaN₃) | 5-Azido-4,6-dimethyl-nicotinonitrile |

Synthesis of Functionalized Derivatives

This compound serves as a key building block for the synthesis of diverse heterocyclic systems. Its reactive sites—the amino group, the cyano group, and the activated methyl groups—allow for a variety of chemical transformations, leading to the formation of fused ring systems and other complex derivatives.

Aminated Derivatives

While direct amination of the pyridine ring is not a common pathway, the existing amino group is central to the synthesis of various nitrogen-containing derivatives. The reactivity of this amino group is analogous to that of other 5-aminopyrazoles and aminopyridines, which readily undergo condensation and cyclization reactions. For instance, the amino group can act as a nucleophile to react with various electrophiles, leading to the formation of amides, sulfonamides, and Schiff bases, which can be further cyclized to form fused heterocyclic systems.

Thiolated and Sulfide (B99878) Derivatives

The introduction of sulfur-containing functional groups onto the pyridine core can be achieved through several synthetic strategies. A prominent method involves the conversion of a related 2-pyridone derivative to its corresponding 2-thioxo analog. This 2-thioxopyridine-3-carbonitrile can then be S-alkylated to form sulfide derivatives. These sulfides are key intermediates in the Gewald synthesis of thieno[2,3-b]pyridines.

The reaction sequence typically begins with a pyridine-2-thiolate, which undergoes regioselective alkylation at the sulfur atom with α-halo carbonyl compounds. scirp.org Subsequent intramolecular cyclization, often facilitated by a base, leads to the formation of the fused thieno[2,3-b]pyridine (B153569) ring system. scirp.org This cyclization involves the nucleophilic attack of the enolate, formed from the alkylated side chain, onto the cyano group.

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione | α-haloketones | 2-(S-alkylated) derivatives | nih.gov |

| 2-(S-alkylated) derivatives | Ethanolic sodium ethoxide | Thieno[2,3-d]pyridine derivatives | nih.gov |

Hydrazine and Hydrazone Derivatives

The synthesis of hydrazine and hydrazone derivatives of this compound can be accomplished through multi-step sequences. One common approach involves the conversion of the amino group into a hydrazine moiety. This can be achieved by diazotization of the amino group followed by reduction. The resulting hydrazine derivative is a versatile intermediate that can readily react with aldehydes and ketones to form the corresponding hydrazones. nih.govafricaresearchconnects.com

These hydrazide-hydrazones are valuable precursors for the synthesis of various heterocyclic compounds, including pyrazoles and triazoles. nih.govumaine.edu For example, the reaction of a carbohydrazide (B1668358) with an aromatic aldehyde leads to the formation of a hydrazone, which can possess a range of biological activities. umaine.edu

Table 2: Representative Synthesis of Hydrazone Derivatives

| Starting Hydrazine/Hydrazide | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |

Pyridine-2-thioglucoside Derivatives

Pyridine-2-thioglucosides are a class of S-glycosides that can be synthesized from the corresponding 2-thioxopyridine derivative. The general synthesis of thioglycosides involves the reaction of a thiol with a glycosyl halide or another activated glycosyl donor. nih.govresearchgate.net In the context of this compound, a hypothetical 2-thioxo derivative could be reacted with an acetobromoglucose in the presence of a base to yield the corresponding S-glycoside.

The synthesis of pyridine thioglycoside analogs has been reported as part of the development of novel antiviral agents. nih.gov These syntheses typically involve the coupling of a protected glycosyl donor with the thiopyridine scaffold.

Spiro-Fused Derivatives

Spiro-fused heterocyclic systems containing a pyridine ring can be synthesized through multicomponent reactions. A notable example is the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives. kyoto-u.ac.jp This reaction involves a one-pot, four-component condensation of hydrazines, 1,3-dicarbonyl compounds, isatin, and malononitrile. kyoto-u.ac.jp While this example does not directly use this compound, it demonstrates a viable strategy for constructing spiro systems fused to a pyridine ring, which could be adapted for the target compound. The formation of these complex structures often proceeds with high efficiency, especially under microwave irradiation. kyoto-u.ac.jp

Other Heterocycle Annulations

The versatile reactivity of this compound and its analogs allows for the construction of various other fused heterocyclic systems.

Pyrazolo[3,4-b]pyridines: These fused systems are commonly synthesized through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov The reaction involves the formation of the pyridine ring onto the pyrazole core. The regioselectivity of the cyclization can be controlled by the nature of the substituents on the dicarbonyl compound. nih.gov

Thieno[2,3-b]pyridines: As discussed in section 3.2.2, the Gewald reaction is a powerful method for the synthesis of this class of compounds from α-mercaptoketones and malononitrile derivatives, or via cyclization of S-alkylated 2-thioxopyridines.

Pyrido[2,3-d]pyrimidines: This fused ring system can be synthesized from o-aminonicotinonitrile derivatives through acylation or thioacylation, followed by intramolecular heterocyclization. The reaction of the amino group with reagents such as diethyl oxalate (B1200264) can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. Another approach involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds. nih.gov

Table 3: Annulation Reactions for Fused Heterocycles

| Target Heterocycle | Key Reactants | Reference |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-dicarbonyl compound | nih.gov |

| Thieno[2,3-b]pyridine | S-alkylated 2-thioxopyridine | nih.gov |

Reaction Mechanism Elucidation

The synthesis of substituted nicotinonitriles, including this compound, often proceeds through a multi-step reaction sequence. While specific kinetic studies on this particular molecule are not extensively documented in publicly available literature, the mechanism can be inferred from well-established analogous reactions, such as the synthesis of 2-amino-4,6-diphenylnicotinonitriles. mdpi.com This synthesis typically involves a two-step process: the formation of a chalcone (B49325) intermediate followed by its reaction with malononitrile and a source of ammonia. mdpi.com

A plausible pathway for the formation of this compound likely involves an initial base-catalyzed condensation (such as a Claisen-Schmidt condensation) between a β-diketone or an α,β-unsaturated ketone and an active methylene (B1212753) compound like malononitrile. This is followed by a cyclization step. The Thorpe-Ziegler reaction, a base-catalyzed self-condensation of aliphatic nitriles to form enamines, provides a conceptual basis for the cyclization part of the mechanism. chem-station.comwikipedia.org

Rate-Limiting Step Determination

For analogous syntheses of 2-aminothiophenes via the Gewald reaction, which shares mechanistic features with aminonicotinonitrile synthesis (such as an initial Knoevenagel condensation), the initial condensation step is often a key equilibrium. wikipedia.org However, the subsequent addition of sulfur and cyclization are also critical. wikipedia.org

In the proposed mechanism for the synthesis of this compound, several steps could potentially be rate-limiting:

Initial Condensation: The formation of the α,β-unsaturated intermediate. The rate of this step is dependent on the acidity of the α-protons of the ketone and the strength of the base catalyst.

Michael Addition: The addition of the malononitrile anion to the α,β-unsaturated intermediate. The nucleophilicity of the malononitrile anion and the electrophilicity of the unsaturated system are key factors.

Cyclization and Aromatization: The intramolecular cyclization to form the dihydropyridine (B1217469) ring, followed by aromatization. The stability of the cyclic intermediate and the ease of elimination of a leaving group (e.g., water) will influence the rate of this step.

Without specific kinetic data for the synthesis of this compound, the definitive rate-limiting step remains to be experimentally determined. However, in many similar multi-component reactions leading to highly substituted heterocycles, the initial condensation or the subsequent cyclization step is often found to be the slowest and therefore rate-determining.

| Potential Rate-Limiting Step | Influencing Factors | Methods for Determination |

| Knoevenagel/Claisen-Schmidt Condensation | Basicity of the catalyst, steric hindrance of reactants, reaction temperature. | Kinetic studies varying reactant and catalyst concentrations, isotopic labeling. |

| Michael Addition | Nucleophilicity of the malononitrile carbanion, electrophilicity of the chalcone-like intermediate. | In-situ monitoring of reactant and intermediate concentrations via spectroscopy (NMR, IR). |

| Cyclization/Dehydration/Aromatization | Ring strain of the transition state, stability of the dihydropyridine intermediate, efficiency of the dehydration/oxidation step. | Computational modeling (DFT calculations) of the reaction energy profile, trapping of intermediates. |

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the synthesis of this compound and its derivatives, several transient species are expected to form.

Based on the synthesis of structurally similar 2-amino-4,6-diphenylnicotinonitriles, a key intermediate is the corresponding chalcone (an α,β-unsaturated ketone). mdpi.com In the case of this compound, the analogous intermediate would be an enone formed from the condensation of a suitable ketone and aldehyde.

Following the formation of the enone, a Michael addition of the malononitrile anion would lead to a dinitrile adduct. This adduct would then undergo an intramolecular cyclization via a Thorpe-Ziegler type mechanism to form a dihydropyridine intermediate. Subsequent tautomerization and aromatization, possibly through oxidation, would yield the final this compound product.

The characterization of these intermediates can be achieved through various spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information on isolated intermediates. In-situ NMR studies can also be used to monitor the progress of the reaction and identify transient species.

Infrared (IR) Spectroscopy: The appearance and disappearance of characteristic functional group frequencies (e.g., C=O of the enone, C≡N of the nitrile, N-H of the amino group) can be tracked to follow the reaction course. mdpi.com

Mass Spectrometry (MS): MS can be used to determine the molecular weight of intermediates and fragmentation patterns can provide further structural clues.

X-ray Crystallography: If an intermediate can be isolated as a stable crystalline solid, X-ray crystallography can provide its definitive three-dimensional structure.

| Plausible Intermediate | Key Structural Features | Characterization Techniques |

| α,β-Unsaturated Ketone (Chalcone analog) | Conjugated carbonyl group, C=C double bond. | IR (strong C=O stretch), 1H NMR (vinylic protons), 13C NMR (carbonyl and vinylic carbons). |

| Michael Adduct | Saturated carbon chain with two nitrile groups and a carbonyl group. | IR (C=O and C≡N stretches), NMR to confirm the new C-C bond formation. |

| Dihydropyridine Intermediate | Partially saturated pyridine ring, enamine functionality. | 1H NMR (protons on the saturated ring carbons), UV-Vis spectroscopy. |

Computational methods, such as Density Functional Theory (DFT), can also be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and predict their spectroscopic properties, thereby aiding in their experimental identification. chemrxiv.org

Computational and Theoretical Investigations of 5 Amino 4,6 Dimethyl Nicotinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For aminonicotinonitrile derivatives, DFT calculations are crucial for understanding their stability, reactivity, and molecular orbitals.

Quantum chemical analyses of similar molecules, such as 2-amino-4,6-diphenylnicotinonitriles and 6-amino-2-methylpyridine-3-carbonitrile, have been performed using DFT. mdpi.comscirp.org These studies typically calculate key electronic properties to predict molecular behavior.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy gap between them indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For instance, studies on related aminopyridines show that the HOMO-LUMO energy gap can be influenced by substituents and the surrounding solvent. scirp.org

Electronegativity and Chemical Potential: These parameters help in understanding the electron-attracting capabilities of a molecule. DFT calculations on analogous compounds provide insights into how structural modifications can tune these properties. mdpi.com

Dipole Moments: The dipole moment is a measure of the polarity of a molecule. For related nicotinonitrile derivatives, higher dipole moments have been correlated with the potential for red-shifted emission spectra in polar solvents, indicating significant charge transfer character. mdpi.comscirp.org

A hypothetical data table for electronic properties based on typical values for similar compounds is presented below.

| Property | Predicted Value Range | Significance |

| HOMO-LUMO Gap (eV) | 4.0 - 5.5 | Indicates chemical reactivity and kinetic stability |

| Electronegativity (χ) | 3.5 - 4.5 | Measures the ability to attract electrons |

| Dipole Moment (Debye) | 4.0 - 7.0 | Indicates overall molecular polarity |

Note: These values are illustrative and derived from studies on analogous compounds, not from direct calculations on 5-Amino-4,6-dimethyl-nicotinonitrile.

Aminopyridines, the core structure of the target compound, can exist in two tautomeric forms: the amino form and the imino form. cas.cz

Amino Form: The amino group (-NH2) is exocyclic to the pyridine (B92270) ring.

Imino Form: A hydrogen atom moves from the amino group to a ring nitrogen, forming an endocyclic double bond to an NH group.

Studies on aminonicotinic acid derivatives and other related heterocycles have shown that the amino form is generally more stable and predominates in free bases. cas.czresearchgate.net This preference is often attributed to the preservation of the aromaticity of the pyridine ring in the amino tautomer. cas.cz Computational studies can quantify the energy difference between these tautomers, confirming the stability of the amino form for this compound under normal conditions.

While specific reaction mechanism simulations for this compound were not found, computational chemistry is widely used to study the synthesis of nicotinonitrile derivatives. researchgate.net Such studies can elucidate reaction pathways, identify transition states, and calculate activation energy barriers. This information is vital for optimizing reaction conditions to improve yields and understand regioselectivity. For example, DFT calculations can model the multi-component reactions often used to synthesize the pyridine ring, detailing the step-by-step process of cyclization and dehydrogenation.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited-state properties of molecules, such as their absorption and emission spectra. scirp.org For compounds like 2-amino-4,6-diphenylnicotinonitriles, TD-DFT calculations have provided valuable insights into their fluorescence behavior. mdpi.comresearchgate.net These studies show that the calculated absorption and emission wavelengths are often in good agreement with experimental results and can predict how these properties will change in different solvents (solvatochromism). mdpi.commaterialsciencejournal.org For this compound, TD-DFT would be employed to predict its UV-Vis absorption spectrum and understand the nature of its electronic transitions (e.g., n→π* or π→π*).

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. While no QSAR studies were found specifically for this compound, such analyses are common for nicotinonitrile and nicotine derivatives due to their wide range of biological activities. researchgate.netresearchgate.netekb.eg In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for a series of related compounds. A mathematical model is then developed to predict the activity of new compounds. For a series including this compound, a QSAR model could predict its potential efficacy as, for example, an anticancer or antimicrobial agent based on its calculated structural properties. researchgate.net

Role in Heterocyclic Synthesis and Medicinal Chemistry Scaffolds

Building Block for Pyridopyrimidine Synthesis

Pyridopyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and antitumor properties. researchgate.net The synthesis of these fused systems often relies on the reactivity of aminopyridine precursors. While specific literature detailing the use of 5-Amino-4,6-dimethyl-nicotinonitrile for pyridopyrimidine synthesis is not extensively covered in the provided research, the general synthetic strategies for pyridopyrimidines often involve the condensation of an amino-substituted pyridine (B92270) with a suitable three-carbon synthon or the cyclization of an appropriately functionalized pyrimidine (B1678525) ring onto a pyridine core.

The structural features of this compound, particularly the ortho-amino and cyano groups, make it an ideal candidate for constructing the pyrimidine ring fused to the pyridine core. For instance, reactions with reagents like formamide (B127407), urea, or guanidine (B92328) could lead to the formation of the pyridopyrimidine ring system. The synthesis of related pyridodipyrimidine heterocycles has been accomplished through various methods, including catalyst-free conditions and microwave-assisted reactions, highlighting the diverse approaches available for constructing such tricyclic systems. nih.gov

Table 1: Potential Reactions for Pyridopyrimidine Synthesis

| Reagent | Potential Product | Reaction Type |

|---|---|---|

| Formamide | Aminopyridopyrimidine | Cyclocondensation |

| Urea/Thiourea (B124793) | Pyridopyrimidinone/thione | Cyclocondensation |

Precursor to Furo[2,3-b]pyridine (B1315467) Derivatives

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are gaining traction as important pharmacophores in medicinal chemistry, particularly as kinase inhibitors. nih.govresearchgate.net The synthesis of these derivatives often starts from substituted nicotinonitriles. Research has demonstrated the successful synthesis of novel furo[2,3-b]pyridine derivatives from nicotinonitrile precursors, which are explored for their therapeutic potential against breast cancer. cncb.ac.cnresearchgate.net

A common synthetic route involves the nucleophilic aromatic substitution on a halo-substituted pyridine followed by ring closure to form the furan (B31954) ring. nih.gov In the context of this compound, a plausible strategy would involve the conversion of the amino group into a suitable leaving group (e.g., via diazotization followed by halogenation) or utilizing its reactivity to introduce a side chain that can subsequently cyclize to form the furan ring. The resulting furo[2,3-b]pyridine core can be further functionalized, making this scaffold highly adaptable for structure-activity relationship (SAR) studies. nih.gov

Table 2: Research Findings on Furo[2,3-b]pyridine Derivatives

| Study Focus | Key Findings | Potential Application | Reference |

|---|---|---|---|

| Synthesis and Bioactivity | Successful synthesis of new furo[2,3-b]pyridine derivatives from nicotinonitriles. | Anticancer agents for breast cancer. | cncb.ac.cn |

| Cytotoxicity Studies | Synthesized compounds exhibited promising cytotoxicity against various tumor cell lines with high selectivity. | Selective anticancer therapeutics. | researchgate.net |

| Synthetic Routes | Development of concise, gram-scale synthesis for furo[2,3-b]pyridines suitable for SAR studies. | Kinase inhibitors. | nih.gov |

Intermediate in the Synthesis of Naphthyridine Derivatives

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and their derivatives are known to possess a range of biological activities, including potential as antimalarial agents. dtic.mil The 1,5- and 2,7-naphthyridine (B1199556) isomers are particularly common in medicinal chemistry. nih.govmdpi.com The synthesis of these scaffolds can be achieved through various cyclization reactions, often starting from substituted pyridines.

This compound can serve as a key intermediate in the construction of the naphthyridine core. For example, the Skraup reaction, which is used for the synthesis of 1,5-naphthyridines from 3-aminopyridines and glycerol, could potentially be adapted. nih.gov Alternatively, the amino and cyano groups can be elaborated into a second fused pyridine ring through condensation with appropriate carbonyl compounds or other electrophiles, followed by cyclization and aromatization. The specific substitution pattern of the starting nicotinonitrile would direct the regiochemistry of the final naphthyridine product.

Scaffold for Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a privileged scaffold found in many biologically active compounds that act as inhibitors for various kinases. nih.govresearchgate.net The synthesis of this heterocyclic system often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a related synthon. nih.govresearchgate.net

Conversely, this compound can be utilized to construct the pyridine portion of the pyrazolo[2,3-b]pyridine system. One established method involves the reaction of an aminopyrazole with a compound containing a reactive methylene (B1212753) group adjacent to a nitrile, which can be derived from the starting aminonicotinonitrile. Another approach involves the reaction of the aminonicotinonitrile with a hydrazine (B178648) derivative. This reaction would lead to the formation of an aminopyrazole, which could then undergo intramolecular cyclization between the newly formed pyrazole (B372694) ring and the nitrile group on the pyridine ring to yield the desired pyrazolo[3,4-b]pyridine.

Utilization in Spiro-Fused Heterocycles

Spiro-fused heterocycles are complex, three-dimensional structures that are of great interest in drug discovery due to their conformational rigidity and novel chemical space. nih.govnih.gov The synthesis of these compounds often involves multicomponent reactions where a cyclic ketone is incorporated to form the spiro center. researchgate.net

This compound can be a valuable precursor for spiro-heterocycles. For instance, it could participate in a one-pot, multi-component reaction with a cyclic ketone (like cyclopentanone (B42830) or cyclohexanone) and another reagent, such as malononitrile (B47326) or a β-ketoester. The reaction would likely proceed through the formation of an intermediate that undergoes cyclization to form a new heterocyclic ring spiro-fused to the carbocyclic ketone. The resulting spiro compounds could incorporate pyridopyrimidine or other fused systems, leading to novel and structurally diverse molecules. researchgate.net

Contribution to Nitrogen-Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental to medicinal chemistry, with a vast majority of FDA-approved drugs containing at least one such ring system. nih.govnih.gov These scaffolds provide a rigid framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. scispace.com

This compound makes a significant contribution to this field by serving as a versatile and readily available starting material for a wide array of complex nitrogen heterocycles. As detailed in the preceding sections, its functional groups allow for the construction of fused ring systems such as:

Pyridopyrimidines

Furo[2,3-b]pyridines

Naphthyridines

Pyrazolo[3,4-b]pyridines

Spiro-heterocycles

The ability to generate such a diverse range of scaffolds from a single, relatively simple precursor underscores the importance of this compound in synthetic and medicinal chemistry. The exploration of its reactivity continues to provide new avenues for the discovery of novel compounds with potential therapeutic applications.

Supramolecular Chemistry and Non Covalent Interactions of Nicotinonitrile Derivatives

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding plays a pivotal role in the crystal engineering of nicotinonitrile derivatives. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrile nitrogen and the pyridine (B92270) ring nitrogen) in 5-Amino-4,6-dimethyl-nicotinonitrile allows for the formation of extensive and predictable hydrogen-bonding networks. In the solid state, molecules of similar compounds are often linked by intermolecular N—H···N and N—H···O hydrogen bonds, which can lead to the formation of complex two-dimensional networks. dcu.iescirp.org For instance, the amino group can engage in hydrogen bonding with the nitrogen atom of the nitrile group of an adjacent molecule, creating chains or dimeric motifs.

Table 1: Representative Hydrogen Bond Geometries in Related Heterocyclic Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.25 | 3.11 | 170 |

| N-H···O | 0.86 | 2.05 | 2.91 | 175 |

| C-H···N | 0.93 | 2.45 | 3.38 | 165 |

| C-H···O | 0.93 | 2.35 | 3.28 | 168 |

Note: This data is representative of typical hydrogen bond geometries found in related crystal structures and is for illustrative purposes.

Aromatic Stacking Interactions

Aromatic stacking interactions, specifically π-π interactions, are another significant force governing the supramolecular assembly of nicotinonitrile derivatives. These interactions arise from the attractive forces between the π-electron clouds of adjacent aromatic rings. nih.gov In the crystal packing of compounds containing aromatic moieties, these stacking interactions contribute significantly to the stabilization of the structure. The planarity of the nicotinonitrile ring system is conducive to such interactions.

The strength and geometry of these stacking interactions can be influenced by the substituents on the aromatic ring. While a comprehensive analysis of this compound is not available, studies on related structures indicate that face-to-face and parallel-displaced stacking configurations are common. researchgate.net These interactions are crucial in a variety of chemical and biological processes, including protein-ligand binding and the formation of self-assembled materials. nih.govnih.gov The presence of methyl groups on the nicotinonitrile ring may influence the stacking geometry due to steric effects.

Hirshfeld Surface Analysis for Intermolecular Contacts

The analysis generates a three-dimensional surface around the molecule, color-coded to highlight regions of close contact with neighboring molecules. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. For similar molecules, these plots reveal that H···H, C···H/H···C, and N···H/H···N contacts are among the most significant contributors to the crystal packing. nih.govresearchgate.net The red spots on the dnorm surfaces are indicative of strong hydrogen-bonding interactions, such as N—H···N contacts. nih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nicotinonitrile Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40.5 |

| C···H/H···C | 25.2 |

| N···H/H···N | 15.8 |

| O···H/H···O | 8.5 |

| Other | 10.0 |

Note: This data is hypothetical and serves to illustrate the typical distribution of intermolecular contacts for a molecule with similar functional groups.

Applications in Materials Science

There is currently no available research in the public domain that specifically investigates the application of 5-Amino-4,6-dimethyl-nicotinonitrile in the development of optical and electrical materials. Studies on analogous compounds suggest that the nicotinonitrile scaffold can be a building block for materials with interesting photophysical properties, but direct evidence for the utility of the 5-Amino-4,6-dimethyl derivative is lacking. mdpi.com

The development of chemosensors often relies on molecules that exhibit a measurable response, such as a change in fluorescence, upon interaction with a specific analyte. While some nicotinonitrile derivatives have been explored for this purpose, there are no published studies that focus on the use of this compound in the design and fabrication of chemosensors.

Similarly, the application of this compound as a fluorescent sensor has not been documented in the scientific literature. Research on other aminonicotinonitrile derivatives has shown their potential as fluorescent probes, for instance, in monitoring polymerization processes. mdpi.com These studies often involve the synthesis of a series of derivatives to understand structure-property relationships, but this compound has not been a specific subject of these investigations. mdpi.com

Biological Activity and Mechanistic Insights of Nicotinonitrile Derivatives Excluding Clinical Trials, Dosage, Safety

General Biological Significance of Nicotinonitriles

Nicotinonitrile, also known as 3-cyanopyridine (B1664610), and its derivatives represent a class of heterocyclic compounds with significant and diverse biological activities. nih.gov The pyridine (B92270) ring system is a common structural motif in numerous physiologically active molecules and natural products, including nicotinic acid and vitamin B6. nih.gov The introduction of a cyano group at the 3-position of the pyridine ring to form the nicotinonitrile scaffold has given rise to derivatives with a broad spectrum of pharmacological properties. nih.govmiami.edu These compounds have been extensively explored in medicinal chemistry, leading to the development of molecules with antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. nih.govresearchgate.netnih.gov The versatility of the nicotinonitrile core allows for chemical modifications that can fine-tune its biological profile, leading to the discovery of potent and selective therapeutic agents. researchgate.netresearchgate.net Several commercially available drugs, such as the anticancer agents bosutinib (B1684425) and neratinib, and the cardiovascular drugs milrinone (B1677136) and olprinone, feature the nicotinonitrile moiety, underscoring its importance in drug design and development. nih.govresearchgate.netrsc.org

Antioxidant Activity and Mechanisms

Nicotinonitrile derivatives have been identified as possessing significant antioxidant properties, primarily through their ability to scavenge free radicals, which are implicated in cellular damage and various disease states. nih.gov

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is a widely used method to assess the antioxidant capacity of chemical compounds. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the pre-formed ABTS radical cation (ABTS•+) is measured by the reduction in its characteristic blue-green color. Several studies have demonstrated the potent radical scavenging activity of nicotinonitrile derivatives using this method. For instance, certain synthesized 3-cyanopyridine derivatives have exhibited antioxidant activity that is more effective than the standard antioxidant, ascorbic acid. nih.gov The antioxidant potential can be enhanced by incorporating other chemical moieties; for example, nicotinonitrile derivatives bearing a furan (B31954) group or those hybridized with phenothiazine (B1677639) have shown good ABTS radical scavenging activity. nih.gov

DPPH Method (Free Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) method is another common in vitro assay used to evaluate the free radical scavenging ability of compounds. The stable DPPH radical has a deep violet color in solution, which turns to yellow or colorless upon accepting an electron or hydrogen radical from an antioxidant. This color change is measured spectrophotometrically to quantify the scavenging activity. Research has indicated that the cyano group attached to the pyridine ring in nicotinonitrile derivatives may play a key role in their capacity to scavenge reactive oxygen species, thereby protecting cells from oxidative damage. nih.gov A series of nicotinonitrile derivatives demonstrated superior antioxidant activity when compared to ascorbic acid in the DPPH assay, highlighting their potential as potent antioxidants. nih.gov

Antimicrobial and Antibacterial Mechanisms

Derivatives of nicotinonitrile have been recognized for their broad-spectrum antimicrobial activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria. mdpi.commdpi.comnih.gov The structural framework of these compounds allows for modifications that can lead to enhanced potency and a wider range of activity.

The precise mechanisms of antimicrobial action can vary among different derivatives. While membrane disruption is a known mechanism for many antimicrobial agents, leading to leakage of cellular contents and cell death, specific evidence for this mechanism in nicotinonitrile derivatives is an area of ongoing research. mdpi.com Some studies have synthesized bis-nicotinonitrile derivatives that have been evaluated for their antimicrobial properties. mdpi.com The effectiveness of these compounds is often determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For example, certain nicotinonitrile-coumarin hybrids have shown potent antibacterial activity against Klebsiella pneumonia, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, and Staphylococcus aureus, with MIC values indicating significant efficacy. nih.gov

Enzyme Inhibition Potential

A key aspect of the biological activity of nicotinonitrile derivatives is their ability to act as enzyme inhibitors, which is often the basis for their therapeutic effects. nih.gov

PIM-1 Kinase: Nicotinonitrile-based compounds have emerged as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several types of cancer and plays a role in cell survival and proliferation. researchgate.netresearchgate.netnih.gov Inhibition of PIM-1 kinase by these derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov Specific derivatives have demonstrated IC50 values in the nanomolar range, indicating high potency. researchgate.net For instance, compound 7b in one study showed a PIM-1 kinase inhibition IC50 value of 18.9 nM. researchgate.net Molecular docking studies have provided insights into the binding modes of these compounds within the active site of the PIM-1 protein. researchgate.netresearchgate.net

SIRT1: Some 2-amino-4,6-diphenylnicotinonitriles have been reported to possess SIRT1 inhibitory activity. mdpi.com SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is being explored as a therapeutic strategy. However, detailed mechanistic studies across a wide range of nicotinonitrile derivatives are still emerging. It is noteworthy that nicotinamide (B372718), a related molecule, is a well-characterized inhibitor of SIRT1. mdpi.comresearchgate.net

A2A Adenosine (B11128) Receptor Antagonism: A new class of compounds based on a 2-amino nicotinonitrile core has been synthesized and identified as potent A2A adenosine receptor antagonists. frontiersin.orgnih.govresearchgate.net These receptors are G protein-coupled receptors that are targets for the treatment of conditions such as Parkinson's disease. nih.govelifesciences.org Certain derivatives, such as LUF6050 and LUF6080, have displayed high affinity with Ki values of 1.4 nM and 1.0 nM, respectively, and show reasonable selectivity over other adenosine receptor subtypes. nih.govresearchgate.net

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. mdpi.com Some benzofuran–nicotinonitrile hybrids have been shown to be moderate inhibitors of EGFR, with one compound exhibiting an IC50 of 0.103 µM, which is comparable to the established EGFR inhibitor, erlotinib (B232) (IC50 0.049 µM). researchgate.net Other studies have also reported on nicotinonitrile derivatives with EGFR inhibitory activity. nih.govnih.govrsc.org

Carbonic Anhydrase: While carbonic anhydrase inhibitors are an important class of drugs, specific and detailed information regarding the inhibition of this enzyme by nicotinonitrile derivatives is not extensively covered in the available literature.

Interactive Data Table of Enzyme Inhibition by Nicotinonitrile Derivatives

| Compound Class | Target Enzyme | Reported Potency (IC50 / Kᵢ) |

| Nicotinonitrile Derivatives | PIM-1 Kinase | 18.9 nM - 21.2 nM |

| 2-Amino Nicotinonitrile Derivatives | A2A Adenosine Receptor | 1.0 nM - 1.4 nM (Kᵢ) |

| Benzofuran-Nicotinonitrile Hybrids | EGFR | 0.103 µM (IC50) |

Receptor Binding Studies

The interaction of nicotinonitrile derivatives with specific biological receptors is a key determinant of their pharmacological effects. Receptor binding assays are employed to quantify the affinity of these compounds for their targets. For instance, in the study of A2A adenosine receptor antagonists, competitive radioligand binding assays are used to determine the binding affinity (Ki) of the newly synthesized nicotinonitrile compounds. nih.govresearchgate.net These studies have been instrumental in establishing the structure-activity relationship, revealing, for example, that the presence of a furan group is beneficial for high affinity at the A2A receptor. frontiersin.orgnih.gov Beyond the A2A adenosine receptor, research into the binding profiles of nicotinonitrile derivatives at other receptors, such as nicotinic acetylcholine (B1216132) receptors, is an active area of investigation to explore their potential in treating various central nervous system disorders. miami.edunih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target. While specific molecular docking studies for 5-Amino-4,6-dimethyl-nicotinonitrile against the PqsR protein, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2) are not extensively detailed in available literature, the importance of these targets warrants discussion.

PqsR Protein: The PqsR protein is a key transcriptional regulator in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance. Inhibition of PqsR is a promising strategy to combat infections by disrupting bacterial communication (quorum sensing).

5-LOX and COX-2: The enzymes 5-LOX and COX-2 are crucial mediators in the inflammatory pathway. nih.gov They are involved in the biosynthesis of leukotrienes and prostaglandins (B1171923), respectively, which are pro-inflammatory molecules. nih.govnih.gov Dual inhibition of both 5-LOX and COX-2 is considered a superior strategy for developing anti-inflammatory agents, as it can circumvent the limitations and side effects associated with selective COX-2 inhibitors. nih.gov

Anti-inflammatory Activity and Mechanisms

Although direct studies on the anti-inflammatory activity of this compound are limited, research on the broader class of cyanopyridine and aminopyrimidine derivatives indicates significant potential in this area.

A study on novel 2-amino-3-cyanopyridine (B104079) derivatives showed that several compounds exhibited promising anti-inflammatory and analgesic properties. researchgate.net Similarly, a series of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) and related diphenylpyrimidin-2-amine compounds were synthesized and evaluated for anti-inflammatory activity, with four compounds showing good activity compared to the standard drug indomethacin. nih.gov Another study found that certain 4-amino-5-cyano-2,6-diarylpyrimidines exhibited better anti-inflammatory activity than acetylsalicylic acid (aspirin), with some phthalimide (B116566) derivatives being twice as active. nih.gov

The primary mechanism for such compounds is believed to be the inhibition of enzymes like COX-2 and 5-LOX, which reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

Anticancer Mechanisms (e.g., Inhibition of Tyrosine Kinases)

The anticancer potential of nicotinonitrile derivatives has been a subject of significant research, with a key mechanism being the inhibition of protein tyrosine kinases (TKs). nih.gov Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Their aberrant activation is a hallmark of many cancers, making them a prime target for anticancer drugs. nih.govmdpi.com

Several studies have demonstrated the efficacy of compounds structurally related to this compound:

A series of novel nicotinonitrile derivatives bearing imino moieties were found to exert strong antiproliferative activity by inhibiting tyrosine kinase and inducing apoptosis (programmed cell death). Two compounds, in particular, were identified as potent anticancer agents, inhibiting TK by 86% and 89%, with IC50 values (the concentration required to inhibit 50% of enzyme activity) of 311 nM and 352 nM, respectively. researchgate.netnih.gov

Research into 3-cyanopyridine derivatives identified compounds with significant antitumor activity against human liver cancer (Huh7), glioma (U251), and melanoma (A375) cells by targeting the survivin protein, which is involved in inhibiting apoptosis. nih.gov

Structurally similar 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. One compound showed potent and highly selective inhibitory activity against FGFR4 and exhibited strong anti-proliferative activity against a hepatocellular carcinoma cell line. nih.govresearchgate.net

Other N-nicotinonitrile derivatives have shown remarkable cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov

| Compound Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Nicotinonitrile Derivative (Compound 5g) | MCF-7 (Breast) | ~1-3 | nih.gov |

| Nicotinonitrile Derivative (Compound 8) | HCT-116 (Colon) | ~1-3 | nih.gov |

| 2-amino-3-cyanopyridine (Compound 10n) | Huh7 (Liver) | 5.9 | nih.gov |

| 2-amino-3-cyanopyridine (Compound 10n) | U251 (Glioma) | 6.0 | nih.gov |

| 2-oxo-dihydropyridine-3-carbonitrile (Compound 9o) | Huh7 (Liver) | 2.4 | nih.gov |

Herbicide Safening Effects

Growth Stimulation in Plant Seedlings

Plant growth regulators are molecules that influence plant development at very low concentrations. byjus.comcanna.com.au Research has indicated that nicotinic acid derivatives, including nicotinamide and nicotinonitrile, can function as effective plant growth regulators. google.com

These compounds have been shown to:

Stimulate rooting and germination when used for seed treatment.

Increase chlorophyll (B73375) content and improve chlorophyll retention when sprayed on grown plants. google.com

This activity suggests a potential application as a harvest-increasing agent. Because these active ingredients are related to vitamins, they are considered pollution-free agricultural chemicals. google.com

Anticorrosion Properties and Adsorption Mechanism

Aminopyridine derivatives have been investigated as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. srce.hrresearchgate.net The inhibitory action is achieved through the adsorption of the organic molecules onto the metal surface, forming a protective film that prevents corrosive attack. carta-evidence.orgresearchgate.net

The mechanism of inhibition by these compounds is typically a mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The adsorption process generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel surface. carta-evidence.org This adsorption is a combination of:

Physisorption: Electrostatic interaction between the charged metal surface and the inhibitor molecule. mdpi.com

Chemisorption: Involving charge sharing or transfer from the nitrogen and π-electrons of the pyridine ring to the vacant d-orbitals of the iron atoms, creating a coordinate bond. mdpi.com

Studies on various aminopyridine derivatives have demonstrated high inhibition efficiencies.

| Inhibitor Compound | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-(butylamino)-4-phenylnicotinonitrile | 0.5 M H₂SO₄ | 5x10⁻⁴ M | 97.45 | carta-evidence.org |

| Aminopyridine Schiff base (HAPT) | 1 M HCl | Not Specified | 93.4 | srce.hrresearchgate.net |

| Aminopyridine Schiff base (HHTA) | 1 M HCl | Not Specified | 95.2 | srce.hrresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.